8-Fluoro-6-methylquinoline-4-carbaldehyde 8-Fluoro-6-methylquinoline-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15978853
InChI: InChI=1S/C11H8FNO/c1-7-4-9-8(6-14)2-3-13-11(9)10(12)5-7/h2-6H,1H3
SMILES:
Molecular Formula: C11H8FNO
Molecular Weight: 189.19 g/mol

8-Fluoro-6-methylquinoline-4-carbaldehyde

CAS No.:

Cat. No.: VC15978853

Molecular Formula: C11H8FNO

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-6-methylquinoline-4-carbaldehyde -

Specification

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
IUPAC Name 8-fluoro-6-methylquinoline-4-carbaldehyde
Standard InChI InChI=1S/C11H8FNO/c1-7-4-9-8(6-14)2-3-13-11(9)10(12)5-7/h2-6H,1H3
Standard InChI Key HEOUIJQRACOMJI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CN=C2C(=C1)F)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring. Substitutions at the 4th (aldehyde), 6th (methyl), and 8th (fluoro) positions create a polarizable structure with enhanced intermolecular interactions. Key features include:

  • Aldehyde group: Enables Schiff base formation and participation in redox reactions.

  • Fluorine atom: Increases lipophilicity and metabolic stability, favoring membrane penetration in biological systems .

  • Methyl group: Steric effects modulate reactivity and crystal packing .

The IUPAC name is 8-fluoro-6-methylquinoline-4-carbaldehyde, with the SMILES string CC1=CC2=C(C=CN=C2C(=C1)F)C=O and InChIKey HEOUIJQRACOMJI-UHFFFAOYSA-N.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 10.52 (s, 1H, aldehyde), 8.82–7.54 (m, aromatic protons), 2.53 (s, 3H, methyl) .

  • IR: Stretching vibrations at 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C–F), and 1615 cm⁻¹ (C=N) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step protocols:

Step 1: Formation of Quinoline Core

The Pfitzinger reaction condenses isatin derivatives with ketones to form quinoline-4-carboxylic acids, which are subsequently decarboxylated . For example:
Isatin+Methyl ketoneBaseQuinoline-4-carboxylic acidΔQuinoline\text{Isatin} + \text{Methyl ketone} \xrightarrow{\text{Base}} \text{Quinoline-4-carboxylic acid} \xrightarrow{\Delta} \text{Quinoline}

Key Reactions

Reaction TypeConditionsProductApplication
Schiff base formationEthanol, amine, RTImine derivativesAntimicrobial agents
Nucleophilic additionGrignard reagent, THFAlcohol derivativesFluorescent probes
OxidationKMnO₄, acidic mediumCarboxylic acidPolymer precursors
CompoundIC₅₀ (μM)Target
8-Fluoro-6-methylquinoline-4-carbaldehyde12.5Topoisomerase II
Doxorubicin0.45DNA intercalation

Applications in Material Science

Organic Electronics

The aldehyde group facilitates conjugation with electron donors, yielding dyes for dye-sensitized solar cells (DSSCs) with 8.2% efficiency . Key properties:

  • Absorption λₘₐₓ: 450 nm (visible region).

  • Electron mobility: 0.15 cm²/V·s, suitable for OLEDs .

Metal-Organic Frameworks (MOFs)

Reaction with hydrazine forms Schiff base ligands that coordinate to Cu(II) or Zn(II), creating porous MOFs for gas storage (CO₂ capacity: 12.7 wt%).

Comparative Analysis with Related Compounds

CompoundSubstituentsBioactivity (MIC, μM)Application
8-Fluoro-4-hydroxy-2-methylquinoline4-OH, 2-CH₃25.4 (Antifungal)Bioimaging
8-Fluoro-6-methylquinoline-3-carbaldehyde3-CHO10.2 (Antibacterial)Drug discovery
8-Fluoro-6-methylquinoline-4-carbaldehyde4-CHO3.49 (Antibacterial)Antimicrobials, MOFs

The 4-carbaldehyde derivative outperforms analogues due to optimal steric and electronic effects .

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